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[CITY, STATE] – [Date] – A comprehensive technical guide detailing the intricate structure of

Sirtuin 6 (SIRT6), a critical enzyme in cellular regulation, has been compiled to serve as an in-

depth resource for researchers, scientists, and professionals in drug development. This guide

provides a granular look at the protein's core structure, offering insights into its function and

potential as a therapeutic target.

SIRT6 is a multifaceted NAD+-dependent protein deacylase that plays a crucial role in a variety

of cellular processes, including DNA repair, genome stability, and metabolic regulation.[1][2] Its

involvement in aging and age-related diseases has made it a focal point of extensive research.

This whitepaper synthesizes key structural and functional data to facilitate a deeper

understanding of this complex enzyme.

Core Structural Features of SIRT6
Human SIRT6 is a 355-amino acid protein characterized by a conserved catalytic core flanked

by N- and C-terminal extensions that are largely unstructured.[3] The catalytic core is

composed of two principal domains: a large Rossmann fold and a smaller, structurally unique

zinc-binding domain.[3][4]

A defining feature of the SIRT6 structure is the "splayed" conformation of its zinc-binding

domain and the notable absence of a helix bundle that, in other sirtuin family members,

connects the zinc-binding motif to the Rossmann fold.[3][5] This unique arrangement is thought

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1429601?utm_src=pdf-interest
https://www.researchgate.net/figure/SIRT6-plays-a-critical-role-in-regulating-cell-metabolism-SIRT6-plays-important-roles-in_fig3_308487629
https://pmc.ncbi.nlm.nih.gov/articles/PMC7415977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5004593/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5004593/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10090442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5004593/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3077655/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


to contribute to its distinct enzymatic activities and substrate specificity. Furthermore, SIRT6

lacks the conserved, highly flexible NAD+-binding loop found in other sirtuins; instead, it

possesses a stable single helix.[3][5]

The Catalytic Engine: Rossmann Fold and NAD+
Binding
The Rossmann fold, a common structural motif in nucleotide-binding proteins, constitutes the

larger domain of the SIRT6 catalytic core and is responsible for binding the co-substrate NAD+.

[6] This domain is characterized by a six-stranded parallel β-sheet sandwiched between α-

helices.[7] The NAD+ binding pocket itself is subdivided into three sites: A, B, and C.[3] The

adenosine moiety of the co-substrate binds to the A site, while the nicotinamide ribose moiety

occupies the B site.[3] A unique characteristic of SIRT6 is its ability to bind NAD+ with relatively

high affinity even in the absence of an acetylated substrate, a feature attributed to its distinct

structural organization.[3][5]

The Regulatory Hub: Zinc-Binding Domain
The smaller domain of the catalytic core contains a zinc-binding motif, where a zinc ion is

coordinated by four conserved cysteine residues.[6] This domain in SIRT6 is distinguished by a

ten-amino-acid extension between the third and fourth cysteines, forming an unordered loop

that is unique to this sirtuin.[6] This region plays a critical role in substrate recognition,

particularly in the context of nucleosomes.

Quantitative Structural and Kinetic Data
The following tables summarize key quantitative data derived from structural and biochemical

studies of SIRT6, providing a comparative overview for researchers.

PDB ID Method Resolution (Å) Ligand(s)

3K35 X-ray Diffraction 2.00 ADP-ribose

7CL0 X-ray Diffraction 2.53 -

8OF4 Electron Microscopy 2.94 Nucleosome

9EIL Electron Microscopy 3.20 H3K27Ac nucleosome
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Table 1: Selected SIRT6 Crystal and Cryo-EM Structure Data. This table presents the

resolution and bound ligands for several key SIRT6 structures deposited in the Protein Data

Bank (PDB).[8][9][10][11]

Parameter Substrate/Ligand Value Assay Condition

Kd NAD+ 27 ± 1 µM
In the absence of

acetylated substrate

Km,app Peptide 14.7 ± 1.5 µM -

Km,app NAD+ 52.4 ± 18 µM -

kcat Hexanoyl-lysine

Increases ~4-fold with

chain length to

myristoyl

-

Table 2: Kinetic and Binding Affinity Data for SIRT6. This table summarizes key kinetic

parameters and binding affinities for SIRT6 with its co-substrate and peptide substrates.[5][12]

[13]

SIRT6 in Action: Conformational Plasticity and
Nucleosome Engagement
SIRT6 exhibits remarkable conformational plasticity, particularly in its interaction with its

primary physiological substrate, the nucleosome. While it displays low deacetylase activity

towards free histone peptides, its activity is significantly enhanced in the context of the

nucleosome.[14] Cryo-electron microscopy studies have revealed that SIRT6 binds to the

nucleosome at the DNA entry-exit site.[15] The Rossmann fold interacts with the terminal part

of the nucleosomal DNA, causing it to partially detach from the histone octamer.[11][16]

Simultaneously, the zinc-binding domain engages with the acidic patch on the histone

H2A/H2B dimer.[15][17] This intricate interaction correctly positions the histone H3 tail for

catalysis within the active site.

Key Signaling Pathways Involving SIRT6
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The structural features of SIRT6 underpin its central role in numerous signaling pathways

critical for cellular homeostasis.

DNA Damage Response
SIRT6 is an early responder to DNA double-strand breaks (DSBs), where it functions as a DNA

damage sensor.[18] It recognizes DSBs through a tunnel-like structure and relocates to the

damage site, where it facilitates the recruitment of DNA repair factors for both non-homologous

end joining (NHEJ) and homologous recombination (HR).[18][19]
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SIRT6 in the DNA Damage Response

NF-κB Signaling Regulation
SIRT6 acts as a negative regulator of the NF-κB signaling pathway, a key player in

inflammation and cellular stress responses.[20] SIRT6 deacetylates the p65 subunit of NF-κB,

inhibiting the expression of inflammatory genes.[21] It also deacetylates H3K9 at the promoters

of NF-κB target genes, leading to their silencing.[20]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Unveiling the Architecture of SIRT6: A Technical Guide
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1429601#understanding-the-structure-of-sirt6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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